molecular formula C52H82N6O14 B12302060 N-[13-butan-2-yl-12-hydroxy-20-[(4-methoxyphenyl)methyl]-6,17,21-trimethyl-3-(2-methylpropyl)-2,5,7,10,15,19,22-heptaoxo-8-propyl-9,18-dioxa-1,4,14,21-tetrazabicyclo[21.3.0]hexacos-16-yl]-2-(2-hydroxypropanoyl-methyl-amino)-4-methyl-pentanamide

N-[13-butan-2-yl-12-hydroxy-20-[(4-methoxyphenyl)methyl]-6,17,21-trimethyl-3-(2-methylpropyl)-2,5,7,10,15,19,22-heptaoxo-8-propyl-9,18-dioxa-1,4,14,21-tetrazabicyclo[21.3.0]hexacos-16-yl]-2-(2-hydroxypropanoyl-methyl-amino)-4-methyl-pentanamide

Katalognummer: B12302060
Molekulargewicht: 1015.2 g/mol
InChI-Schlüssel: DLUUHFDUSRYNBE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “N-[13-butan-2-yl-12-hydroxy-20-[(4-methoxyphenyl)methyl]-6,17,21-trimethyl-3-(2-methylpropyl)-2,5,7,10,15,19,22-heptaoxo-8-propyl-9,18-dioxa-1,4,14,21-tetrazabicyclo[21.3.0]hexacos-16-yl]-2-(2-hydroxypropanoyl-methyl-amino)-4-methyl-pentanamide” is a highly complex organic molecule. Compounds of this nature are often synthesized for specific applications in medicinal chemistry, materials science, or biochemical research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including:

    Formation of the core structure: This might involve cyclization reactions, condensation reactions, or other methods to form the bicyclic core.

    Functional group modifications: Introduction of various functional groups such as hydroxyl, methoxy, and amide groups through reactions like esterification, amidation, and alkylation.

    Final assembly: Coupling of different fragments of the molecule using reagents like coupling agents (e.g., EDC, DCC) under specific conditions (e.g., temperature, solvent).

Industrial Production Methods

Industrial production would scale up these reactions, often using continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and catalysts, would be crucial.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The hydroxyl groups in the molecule can undergo oxidation to form ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to alcohols or amines.

    Substitution: Various substitution reactions can occur at the aromatic ring or other reactive sites.

Common Reagents and Conditions

    Oxidizing agents: KMnO₄, CrO₃

    Reducing agents: NaBH₄, LiAlH₄

    Substitution reagents: Halogens, nucleophiles like amines or thiols

Major Products

The major products would depend on the specific reactions but could include derivatives with modified functional groups, such as hydroxylated, methylated, or aminated products.

Wissenschaftliche Forschungsanwendungen

Chemistry

    Catalysis: As a ligand in catalytic reactions.

    Material Science: As a building block for polymers or advanced materials.

Biology

    Biochemical Probes: Used to study enzyme activity or protein interactions.

    Drug Development: Potential lead compound for developing new pharmaceuticals.

Medicine

    Therapeutics: Investigated for its potential therapeutic effects in treating diseases.

    Diagnostics: Used in imaging or diagnostic assays.

Industry

    Chemical Manufacturing: Intermediate in the synthesis of other complex molecules.

    Agriculture: Potential use in developing agrochemicals.

Wirkmechanismus

The mechanism of action would depend on the specific application but could involve:

    Binding to molecular targets: Such as enzymes, receptors, or DNA.

    Modulating biochemical pathways: Affecting signaling pathways or metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-[13-butan-2-yl-12-hydroxy-20-[(4-methoxyphenyl)methyl]-6,17,21-trimethyl-3-(2-methylpropyl)-2,5,7,10,15,19,22-heptaoxo-8-propyl-9,18-dioxa-1,4,14,21-tetrazabicyclo[21.3.0]hexacos-16-yl]-2-(2-hydroxypropanoyl-methyl-amino)-4-methyl-pentanamide analogs: Compounds with similar core structures but different functional groups.

    Other complex organic molecules: Such as natural products or synthetic analogs with similar applications.

Uniqueness

This compound’s uniqueness lies in its specific functional groups and structural complexity, which may confer unique properties or activities not found in similar compounds.

Eigenschaften

Molekularformel

C52H82N6O14

Molekulargewicht

1015.2 g/mol

IUPAC-Name

N-[13-butan-2-yl-12-hydroxy-20-[(4-methoxyphenyl)methyl]-6,17,21-trimethyl-3-(2-methylpropyl)-2,5,7,10,15,19,22-heptaoxo-8-propyl-9,18-dioxa-1,4,14,21-tetrazabicyclo[21.3.0]hexacosan-16-yl]-2-[2-hydroxypropanoyl(methyl)amino]-4-methylpentanamide

InChI

InChI=1S/C52H82N6O14/c1-14-17-41-45(62)31(8)46(63)53-36(24-28(3)4)50(67)58-23-16-18-37(58)51(68)57(12)39(26-34-19-21-35(70-13)22-20-34)52(69)71-33(10)44(48(65)54-43(30(7)15-2)40(60)27-42(61)72-41)55-47(64)38(25-29(5)6)56(11)49(66)32(9)59/h19-22,28-33,36-41,43-44,59-60H,14-18,23-27H2,1-13H3,(H,53,63)(H,54,65)(H,55,64)

InChI-Schlüssel

DLUUHFDUSRYNBE-UHFFFAOYSA-N

Kanonische SMILES

CCCC1C(=O)C(C(=O)NC(C(=O)N2CCCC2C(=O)N(C(C(=O)OC(C(C(=O)NC(C(CC(=O)O1)O)C(C)CC)NC(=O)C(CC(C)C)N(C)C(=O)C(C)O)C)CC3=CC=C(C=C3)OC)C)CC(C)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.